molecular formula C8H7BrFN B1447737 5-Bromo-4-fluoroindoline CAS No. 1782463-27-7

5-Bromo-4-fluoroindoline

Cat. No. B1447737
M. Wt: 216.05 g/mol
InChI Key: OYNNWZXFHIIJDG-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoroindoline is a chemical compound with the molecular formula C8H7BrFN . It falls within the class of indoline derivatives and exhibits interesting properties due to its unique substitution pattern.



Synthesis Analysis

The synthesis of 5-Bromo-4-fluoroindoline involves several methods, including halogenation of indoline precursors. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the reaction typically proceeds under inert atmospheres and at low temperatures (around 2-8°C ) to prevent side reactions.



Molecular Structure Analysis

The molecular structure of 5-Bromo-4-fluoroindoline consists of an indoline core with bromine and fluorine substituents. The linear formula is C8H7BrFN . The arrangement of atoms and bonds within the molecule influences its reactivity and properties.



Chemical Reactions Analysis

5-Bromo-4-fluoroindoline participates in various chemical reactions, such as nucleophilic substitution , cross-coupling , and cyclization . These reactions allow for the introduction of diverse functional groups, enabling the synthesis of more complex derivatives.



Physical And Chemical Properties Analysis


  • Physical Form : 5-Bromo-4-fluoroindoline exists as a solid or semi-solid compound.

  • Melting Point : The melting point varies depending on the purity and crystalline form.

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.


Scientific Research Applications

Synthesis and Biological Activities

5-Bromo-4-fluoroindoline has been utilized in the synthesis of various compounds with potential biological activities. For example, it served as a building block in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems. These synthesized compounds were found to possess significant broad antibacterial activity against both gram‐positive and gram‐negative bacteria, with some also showing remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Synthesis of Quinolones

5-Bromo-4-fluoroindoline was also involved in the synthesis of 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, which exhibited excellent Gram-positive and Gram-negative antibacterial activity. This includes activity against quinolone-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, demonstrating its potential in the development of new antibacterial agents (Hayashi et al., 2002).

High-Performance Liquid Chromatography (HPLC) Applications

In the field of analytical chemistry, 5-Bromo-4-fluoroindoline was used as an internal standard in the development of a new HPLC method. This method aims to determine 5-fluorouracil and its metabolites in the plasma of cancer patients, showcasing its utility in improving the accuracy of drug monitoring and pharmacokinetic studies (Casale et al., 2002).

Drug Discovery and Synthesis Optimization

5-Bromo-4-fluoroindoline is a key intermediate in drug discoveries. Its synthesis was optimized in a study by reducing isolation processes and improving overall yield, which is crucial for the quick supply of this compound to medicinal laboratories. This demonstrates its role in streamlining drug discovery processes (Nishimura & Saitoh, 2016).

Cytotoxicity Studies

It has also been used in the synthesis of tetrazoloquinazolines, which were evaluated for in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells. Some derivatives exhibited significant cytotoxicity, indicating the potential of 5-Bromo-4-fluoroindoline-derived compounds in cancer research (Mphahlele et al., 2017).

Radioactive Compound Synthesis

In nuclear medicine research, 5-Bromo-4-fluoroindoline derivatives were synthesized for investigating their tissue distribution in tumor-bearing mice. This research aids in understanding the potential of these compounds in diagnostic imaging and therapy (Mercer et al., 1989).

Synthesis of Polyhaloadamantanes

5-Bromo-4-fluoroindoline was also part of the synthesis of polyhaloadamantanes, demonstrating its utility in the creation of new molecules with potential applications in medicinal chemistry (Schreiner et al., 2002).

Safety And Hazards


  • Hazard Statements : The compound poses minimal hazards, with warnings related to skin and eye irritation (H302, H315, H320, H335).

  • Safety Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.

  • Toxicity : Limited information is available regarding its toxicity, so caution is advised during handling and experimentation.


Future Directions

Future research on 5-Bromo-4-fluoroindoline should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Applications : Explore its use in materials science, catalysis, and other fields.


properties

IUPAC Name

5-bromo-4-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNNWZXFHIIJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoroindoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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